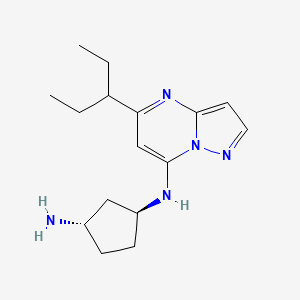

KB-0742

Description

Properties

CAS No. |

2416873-83-9 |

|---|---|

Molecular Formula |

C16H25N5 |

Molecular Weight |

287.40 g/mol |

IUPAC Name |

trans-(1S,3S)-3-N-(5-pentan-3-ylpyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine |

InChI |

InChI=1S/C16H25N5/c1-3-11(4-2)14-10-16(19-13-6-5-12(17)9-13)21-15(20-14)7-8-18-21/h7-8,10-13,19H,3-6,9,17H2,1-2H3/t12-,13-/m0/s1 |

InChI Key |

VYKCLMALANGCDF-STQMWFEESA-N |

Isomeric SMILES |

CCC(CC)C1=NC2=CC=NN2C(=C1)N[C@H]3CC[C@@H](C3)N |

Canonical SMILES |

CCC(CC)C1=NC2=CC=NN2C(=C1)NC3CCC(C3)N |

Origin of Product |

United States |

Foundational & Exploratory

KB-0742: A Deep Dive into the Mechanism of Action in MYC-Driven Cancers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] Its primary mechanism of action is the disruption of transcriptional regulation, a hallmark of many cancers, particularly those driven by the MYC family of oncogenes.[1][3] Genomic amplifications of MYC occur in at least 20% of all adult solid tumors and are associated with increased tumor aggressiveness.[1][3][4] this compound's ability to interdict this oncogenic transcription program makes it a promising therapeutic strategy for these difficult-to-treat cancers.[1][3] This technical guide will provide an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Role of CDK9 in MYC-Driven Transcription

The MYC family of proto-oncogenes (including MYC, MYCN, and MYCL) encode transcription factors that regulate a wide array of genes involved in cell growth, proliferation, and apoptosis.[1] In cancer, MYC is often amplified, leading to the overexpression of its protein product.[1] MYC forms a heterodimer with MAX, binds to E-box consensus sequences in the genome, and recruits cofactors to drive the high levels of transcription necessary to sustain rapid tumor growth.[1][3]

One of the critical cofactors in this process is the Positive Transcription Elongation Factor b (P-TEFb) complex, of which CDK9 is the catalytic subunit.[1] CDK9, in association with its regulatory partner Cyclin T1, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at the serine 2 (Ser2) position.[1][5] This phosphorylation event is a key step that allows RNAPII to transition from a paused state to productive elongation, thereby enabling the transcription of downstream target genes, including MYC itself and other short half-life genes critical for tumor cell survival like MCL1.[1] Due to their high transcriptional rate and the short half-life of their protein products, MYC-driven cancers are particularly vulnerable to the inhibition of CDK9.[1][6]

Mechanism of Action of this compound

This compound exerts its anti-tumor effect by directly inhibiting the kinase activity of CDK9. By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of RNAPII at Ser2, leading to a global downregulation of transcription, with a profound impact on highly transcribed, short half-life oncogenes like MYC.[6][7] This leads to a decrease in MYC protein levels, subsequent cell cycle arrest, and apoptosis in cancer cells.[3][8]

The mechanism can be summarized in the following steps:

-

CDK9 Inhibition: this compound selectively binds to and inhibits CDK9.

-

Reduced RNAPII Phosphorylation: Inhibition of CDK9 leads to a decrease in the phosphorylation of the Ser2 residue of the RNAPII CTD.[6]

-

Transcriptional Repression: The reduction in pSer2 levels leads to the stalling of RNAPII and the repression of transcriptional elongation, particularly affecting genes with high transcriptional turnover.

-

MYC Downregulation: The transcription of the MYC oncogene is inhibited, leading to a rapid depletion of MYC mRNA and protein.[6]

-

Anti-Tumor Effects: The loss of MYC, a key driver of proliferation and survival, results in cell cycle arrest and apoptosis in MYC-dependent cancer cells.[3]

Quantitative Data

Biochemical and Cellular Potency

This compound demonstrates potent and selective inhibition of CDK9.

| Parameter | Value | Cell Line/Assay | Reference |

| CDK9/cyclin T1 IC50 | 6 nM | Biochemical Assay | [2] |

| CDK Selectivity | >50-fold over other CDKs | Kinase Panel | [2] |

| Cellular GI50 | 530 nM - 1 µM | TNBC Cell Lines | [3] |

| Cellular IC50 | 600 nM - 1.2 µM | TNBC Cell Lines | [3] |

| GR50 (22Rv1) | 0.183 µM | Prostate Cancer Cells | [2] |

| GR50 (MV-4-11) | 0.288 µM | AML Cells | [2] |

Preclinical In Vivo Efficacy

This compound has shown significant anti-tumor activity in various patient-derived xenograft (PDX) models.

| Tumor Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| MYC-amplified TNBC PDX | 60 mg/kg, PO, 3-days on/4-days off | Significant TGI | [6] |

| Double-hit DLBCL PDX | Not specified | 56% | [9] |

| 22Rv1 Prostate Cancer CDX | 3-30 mg/kg, PO, daily for 21 days | Significant tumor burden reduction | [2] |

Clinical Trial Data (Phase 1/2, NCT04718675)

Preliminary results from the ongoing Phase 1/2 clinical trial have demonstrated manageable safety and signs of clinical activity.[10]

| Parameter | Value | Patient Population | Reference |

| Dose Escalation | 10 mg to 80 mg | Relapsed/refractory solid tumors | [10][11] |

| Median Prior Lines of Therapy | 3.5 | Dose escalation cohort (n=28) | [11] |

| Partial Response (PR) | 1 patient | Myxoid liposarcoma (60 mg cohort) | [10][12] |

| Stable Disease (SD) | 9 patients (43%) | Evaluable patients (n=21) | [12] |

| Disease Control Rate (DCR) | 48% | Evaluable patients (n=21) | [11][12] |

| Plasma Half-Life | ~24 hours | Dose escalation cohort | [10][11] |

Experimental Protocols

In Vitro Cell Viability and Apoptosis Assays

Objective: To determine the effect of this compound on cell proliferation, apoptosis, and cell cycle arrest in cancer cell lines.

Methodology (based on[3]):

-

Cell Culture: Triple-negative breast cancer (TNBC) cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a dose range of this compound for a specified duration (e.g., 72 hours).

-

High-Content Imaging: Following treatment, cells are fixed, permeabilized, and stained with fluorescently labeled antibodies against markers for cell proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and DNA content (e.g., Hoechst stain).

-

Image Acquisition and Analysis: Images are acquired using a high-content imaging system. Automated image analysis software is used to quantify the number of cells, the percentage of proliferating and apoptotic cells, and the distribution of cells in different phases of the cell cycle.

-

Data Interpretation: GI50 (concentration for 50% growth inhibition) and IC50 (concentration for 50% inhibition of viability) values are calculated from dose-response curves.

Patient-Derived Xenograft (PDX) Models

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology (based on[6]):

-

Model Establishment: Patient-derived tumor fragments from MYC-amplified triple-negative breast cancer are subcutaneously implanted into immunocompromised mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.

-

Dosing: this compound is administered orally at a specified dose and schedule (e.g., 60 mg/kg, 3 days on, 4 days off). The vehicle group receives the formulation without the active compound.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Pharmacodynamic Assessment: At the end of the study, tumors and peripheral blood mononuclear cells (PBMCs) are collected at specified time points post-dose to assess target engagement by measuring levels of pSer2 and MYC.[6]

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the vehicle control group.

Target Engagement Assays

Objective: To confirm that this compound is hitting its intended target, CDK9, in vivo.

Methodology (based on[6]):

-

Sample Collection: Tumor tissue and PBMCs are collected from treated and control animals at various time points after the final dose of this compound.

-

Lysate Preparation: Tissues and cells are lysed to extract proteins.

-

Homogeneous Time Resolved Fluorescence (HTRF) Assay: HTRF assays are used to quantify the levels of phosphorylated Ser2 on RNAPII and total MYC protein. This assay utilizes two antibodies, one labeled with a donor fluorophore and the other with an acceptor fluorophore. When the antibodies bind to the target protein in close proximity, a fluorescence resonance energy transfer (FRET) signal is generated, which is proportional to the amount of target protein.

-

Data Analysis: The levels of pSer2 and MYC in the this compound treated samples are compared to the vehicle-treated controls to determine the extent of target engagement.

Conclusion

This compound is a promising, orally bioavailable CDK9 inhibitor with a clear mechanism of action in MYC-driven cancers. By disrupting the transcriptional machinery that these tumors are dependent on, this compound has demonstrated significant anti-tumor activity in preclinical models and early signs of clinical efficacy.[1][6][12] The ongoing Phase 1/2 clinical trial will further elucidate the safety and efficacy profile of this compound and its potential to address the unmet medical need in patients with transcriptionally addicted tumors.[9][10] The unique pharmacological properties of this compound, including its long plasma half-life that allows for intermittent dosing, position it as a potentially valuable therapeutic agent in oncology.[10][11]

References

- 1. Discovery of this compound, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tempus.com [tempus.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Kronos Bio Presents Positive Preliminary Data from Phase 1 Dose Escalation Portion of Phase 1/2 this compound Study at AACR-NCI-EORTC - BioSpace [biospace.com]

- 11. Kronos Bio reports data from dose escalation portion of this compound [clinicaltrialsarena.com]

- 12. onclive.com [onclive.com]

The Discovery and Development of KB-0742: A Technical Guide to a Novel CDK9 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Its development addresses the significant unmet need in cancers characterized by transcriptional addiction, particularly those driven by the MYC family of oncogenes. Transcriptional deregulation is a hallmark of cancer, and oncogenes like MYC are notoriously difficult to target directly.[1][2] this compound offers a therapeutic strategy by targeting CDK9, a critical co-factor for MYC-driven transcription.[1][3] This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of this compound, presenting key data and experimental methodologies for the scientific community.

Discovery and Optimization

The journey to identify this compound began with a high-throughput screening approach to find modulators of oncogenic transcription factors.[4]

Initial Hit Identification

This compound was developed through the structural optimization of a hit compound, KI-ARv-03.[4][5] This initial hit was identified from a small molecule microarray (SMM) screen, where a library of small molecules was screened for binding to transcriptional complexes within a cell lysate context.[5][6] KI-ARv-03 was notable for its excellent selectivity for CDK9 over other kinases.[5]

Lead Optimization

A focused medicinal chemistry program was undertaken to optimize KI-ARv-03. The primary goals were to improve on-target potency for CDK9 while maintaining high selectivity and enhancing overall physicochemical and pharmacokinetic (PK) properties to create an orally bioavailable drug candidate.[5][6] This effort led to the discovery of compound 28, now known as this compound, which demonstrated superior potency, selectivity, and drug-like properties suitable for clinical development.[5][7]

Mechanism of Action

This compound exerts its anti-tumor effect by selectively inhibiting CDK9, a key regulator of transcriptional elongation.[8]

Targeting the CDK9-MYC Axis

CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb) complex.[9] In many cancers, the MYC family of oncogenes (MYC, MYCN, MYCL) is amplified, leading to aggressive tumor growth.[5] MYC requires CDK9 to drive the expression of its target genes, which are involved in cell proliferation and survival.[1]

The mechanism proceeds as follows:

-

The MYC-MAX heterodimer binds to E-box sequences in the genome, recruiting the RNA Polymerase II (RNAP II) complex.[5]

-

RNAP II initiates transcription but then pauses shortly after the transcription start site. This promoter-proximal pausing is a key regulatory checkpoint.[5][10]

-

The P-TEFb complex (containing CDK9) is recruited, and activated CDK9 phosphorylates the C-terminal domain (CTD) of RNAP II at the Serine 2 (Ser2) residue.[5][7][9]

-

This phosphorylation event releases the paused RNAP II, allowing for productive transcriptional elongation and the synthesis of mRNA for target genes, including MYC itself and other short half-life anti-apoptotic proteins like MCL1.[5]

By inhibiting CDK9, this compound prevents the phosphorylation of RNAP II Ser2, leading to the suppression of transcription of key oncogenes and survival proteins, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[9]

Preclinical Development

This compound has undergone extensive preclinical evaluation to establish its potency, selectivity, and anti-tumor activity.

Biochemical and In Vitro Activity

This compound is a highly potent inhibitor of CDK9/cyclin T1 with an IC50 of 6 nM.[11] It demonstrates significant selectivity for CDK9 over other CDK family members.[4][11] In cellular assays, this compound treatment leads to a rapid reduction in the phosphorylation of RNAP II at Ser2 and subsequently downregulates the protein levels of MYC and the androgen receptor (AR).[11][12] The compound has shown potent antiproliferative activity across a range of cancer cell lines, particularly those known to be transcriptionally addicted, such as triple-negative breast cancer (TNBC), prostate cancer, and sarcoma.[11][13][14]

Table 1: Kinase Selectivity Profile of this compound

| Kinase | IC50 (nM) | Selectivity vs. CDK9/T1 |

|---|---|---|

| CDK9/cyclin T1 | 6 | 1x |

| CDK2/cyclin E | >300 | >50x |

| CDK4/cyclin D1 | >300 | >50x |

| CDK6/cyclin D3 | >300 | >50x |

| CDK7/cyclin H | >300 | >50x |

(Data summarized from multiple sources indicating >50-fold selectivity)[4][11]

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | GR50 (µM) |

|---|---|---|

| 22Rv1 | Prostate Cancer | 0.183 |

| MV-4-11 | Acute Myeloid Leukemia (AML) | 0.288 |

(Data sourced from MedchemExpress)[11]

In Vivo Efficacy

In vivo studies using human cancer cell line-derived xenograft (CDX) models have demonstrated significant anti-tumor activity. Oral administration of this compound was well-tolerated and resulted in significant tumor growth inhibition in models of prostate cancer (22Rv1), AML (MV4-11), and MYC-amplified TNBC.[4][11][12][15] An intermittent dosing schedule (e.g., 3 days on, 4 days off) was found to be as effective as continuous dosing while potentially mitigating toxicity.[4][15]

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in mice, rats, and dogs showed that this compound has rapid absorption and high oral bioavailability.[15] It is projected to have low clearance and a long plasma half-life in humans, which supports an intermittent dosing schedule designed to maintain target engagement while avoiding high peak concentrations that could lead to toxicity.[5][8] Pharmacodynamic (PD) assays confirmed on-target activity, showing a dose-dependent reduction in pSer2 levels in both peripheral blood mononuclear cells (PBMCs) and tumor tissue from treated animals.[12][15]

Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species

| Species | T1/2 (i.v., h) | Oral Bioavailability (%F) |

|---|---|---|

| Mouse | 5.8 | 55 |

| Rat | 6.9 | ≥84 |

| Dog | 13.0 | >100 |

(Data summarized from ACS Publications and AACR Journals)[5][15]

Experimental Protocols

This section summarizes the methodologies for key experiments cited in the development of this compound.

Discovery and Preclinical Workflow

The development of this compound followed a structured workflow from initial screening to in vivo validation.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. Marked response to cabazitaxel in prostate cancer xenografts expressing androgen receptor variant 7 and reversion of acquired resistance by anti‐androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. altogenlabs.com [altogenlabs.com]

- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 6. Discovery of this compound, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Incucyte® Caspase-3/7 Green Apoptosis Assay Reagent | Science Company | Labroots [labroots.com]

- 8. news-medical.net [news-medical.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Getting up to speed with transcription elongation by RNA polymerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 11. api.sartorius.com [api.sartorius.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. xenograft.org [xenograft.org]

- 15. Kronos Bio Announces FDA Clearance of Investigational New [globenewswire.com]

KB-0742: A Technical Guide to a Novel CDK9 Inhibitor for Transcriptionally Addicted Tumors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transcriptional deregulation is a well-established hallmark of cancer, often driven by the amplification or overexpression of oncogenes like MYC.[1][2][3] Tumors that become dependent on this aberrant transcriptional activity for their survival and proliferation are known as "transcriptionally addicted."[4][5] Cyclin-dependent kinase 9 (CDK9) has emerged as a critical therapeutic target in these cancers.[6][7] CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb), which plays a pivotal role in regulating transcriptional elongation by phosphorylating RNA Polymerase II (RNAPII).[8][9][10] Inhibition of CDK9 offers a promising strategy to disrupt the oncogenic transcriptional programs that drive tumor growth.[6][11]

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of CDK9.[1][2][12] Developed by Kronos Bio, this agent is currently under investigation for the treatment of transcriptionally addicted solid tumors and non-Hodgkin lymphoma.[1][13] Preclinical and early clinical data suggest that this compound has the potential to be an effective therapeutic for a range of malignancies, particularly those driven by MYC amplification.[14][15][16] This technical guide provides an in-depth overview of this compound, summarizing key preclinical and clinical data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

This compound selectively targets and inhibits the kinase activity of CDK9.[8] By doing so, it prevents the phosphorylation of the C-terminal domain of RNA Polymerase II at serine 2 (pSer2), a crucial step for the transition from transcription initiation to productive elongation.[8][10] This leads to a global suppression of transcription, with a particularly profound effect on genes with short half-lives, including many oncogenes and anti-apoptotic proteins like MYC and MCL1.[8][11] In tumors that are highly dependent on the continuous high-level expression of such genes, the inhibition of CDK9 by this compound leads to cell cycle arrest and apoptosis.[8]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Kronos Bio reports data from dose escalation portion of this compound [clinicaltrialsarena.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Facebook [cancer.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of this compound, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. onclive.com [onclive.com]

- 15. Preclinical Activity of this compound, an Oral, Highly Selective, CDK9 Inhibitor, in Cell Lines and in MYC-High Expressing, Patient-Derived Models of Multiple Breast Cancer Subtypes - Tempus [tempus.com]

- 16. targetedonc.com [targetedonc.com]

The Role of KB-0742 in Inhibiting RNA Polymerase II Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] By targeting CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex, this compound effectively modulates the phosphorylation state of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This inhibition of RNAPII phosphorylation, particularly at serine 2 (Ser2), leads to a downstream cascade of events culminating in the suppression of oncogenic transcription programs and anti-tumor activity in various cancer models.[3][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and workflows.

Mechanism of Action: Inhibition of CDK9-mediated RNAPII Phosphorylation

The primary mechanism of action of this compound is its direct inhibition of the kinase activity of CDK9.[1][2] CDK9, in complex with its regulatory partner Cyclin T1, forms the P-TEFb complex, which plays a crucial role in the transition from transcription initiation to productive elongation.[3] P-TEFb is recruited to promoter-proximal paused RNAPII, where CDK9 phosphorylates the serine residues within the heptapeptide repeats (YSPTSPS) of the RNAPII CTD.[3][5] This phosphorylation, especially at Ser2, is a critical signal for the release of RNAPII from pausing and the recruitment of elongation and RNA processing factors.[3]

This compound, as a selective CDK9 inhibitor, competitively binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates, most notably RNAPII.[6] This leads to a significant reduction in the levels of phosphorylated RNAPII at Ser2, Ser5, and Ser7.[1][2] The consequence of this inhibition is the suppression of transcription of a subset of genes, particularly those with short half-lives and those driven by oncogenic transcription factors such as MYC and Androgen Receptor (AR).[3][4] This selective transcriptional suppression ultimately leads to cell cycle arrest and apoptosis in cancer cells that are dependent on these oncogenic pathways.[3]

Signaling Pathway

Caption: Signaling pathway of this compound action.

Quantitative Data

The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.

Table 1: In Vitro Kinase Inhibition

| Kinase | IC₅₀ (nM) | Selectivity vs. CDK9 | Reference |

| CDK9/CycT1 | 6 | - | [1][2] |

| CDK1/CycB | >300 | >50-fold | [6] |

| CDK2/CycE | >300 | >50-fold | [6] |

| CDK4/CycD1 | >300 | >50-fold | [6] |

| CDK5/p25 | >300 | >50-fold | [6] |

| CDK6/CycD3 | >300 | >50-fold | [6] |

| CDK7/CycH/MAT1 | >300 | >50-fold | [6] |

Table 2: Cellular Activity in Cancer Cell Lines

| Cell Line | Cancer Type | Endpoint | Value (µM) | Reference |

| 22Rv1 | Prostate Cancer | GR₅₀ | 0.183 | [1][2] |

| MV-4-11 | Acute Myeloid Leukemia | GR₅₀ | 0.288 | [1][2] |

| TNBC Cells | Triple-Negative Breast Cancer | GI₅₀ | 0.53 - 1.0 | [7] |

| TNBC Cells | Triple-Negative Breast Cancer | IC₅₀ | 0.6 - 1.2 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro CDK9 Kinase Inhibition Assay (Radiometric)

This assay quantifies the ability of this compound to inhibit the kinase activity of recombinant CDK9/Cyclin T1.

Materials:

-

Recombinant active CDK9/Cyclin K complex

-

GST-tagged RNAP II CTD substrate

-

[γ-³³P]ATP

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.5, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

This compound (serial dilutions)

-

DMSO (vehicle control)

-

Stop solution (e.g., 75 mM phosphoric acid)

-

Filter plates (e.g., Millipore Multiscreen)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing Kinase Assay Buffer, recombinant CDK9/Cyclin K, and the GST-CTD substrate.

-

Add serial dilutions of this compound or DMSO to the reaction mixture in a 96-well plate.

-

Initiate the kinase reaction by adding [γ-³³P]ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding the stop solution.

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Western Blot for RNAPII Phosphorylation

This protocol details the steps to measure the levels of Ser2-phosphorylated RNAPII in cells treated with this compound.[5]

Materials:

-

Cancer cell lines (e.g., 22Rv1)

-

This compound

-

DMSO

-

Cell culture medium and supplements

-

PBS (ice-cold)

-

RIPA buffer (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Anti-phospho-RNAPII (Ser2)

-

Anti-total RNAPII

-

Anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound (and a DMSO control) for a defined period (e.g., 6 hours).[1][2]

-

Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

-

Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-Ser2 RNAPII signal to the total RNAPII signal and/or the loading control.

Homogeneous Time Resolved Fluorescence (HTRF) Assay for pSer2 RNAPII

This assay provides a high-throughput method for quantifying phosphorylated RNAPII in cell lysates.

Materials:

-

HTRF Phospho-RNA Polymerase II (Ser2) detection kit (containing Europium cryptate-labeled anti-pSer2 RNAPII antibody and d2-labeled anti-total RNAPII antibody)

-

Cell lysis buffer provided with the kit

-

384-well low volume detection plates

-

HTRF-compatible plate reader

Procedure:

-

Cell Culture and Lysis: Culture cells in a 96-well plate and treat with this compound or vehicle. Lyse the cells directly in the wells according to the kit manufacturer's instructions.

-

Lysate Transfer: Transfer the cell lysates to a 384-well low volume detection plate.

-

Reagent Addition: Add the HTRF detection reagents (antibody mix) to each well.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 4 hours or overnight).

-

Signal Reading: Read the fluorescence at both emission wavelengths (620 nm for the donor and 665 nm for the acceptor) on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the vehicle-treated control to determine the percent inhibition of RNAPII Ser2 phosphorylation.

In Vivo Xenograft Tumor Model

This protocol describes a typical in vivo study to evaluate the anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for implantation (e.g., 22Rv1 for prostate cancer)[1]

-

Matrigel (optional, for subcutaneous injection)

-

This compound formulation for oral administration

-

Vehicle control

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired dose and schedule (e.g., daily for 21 days).[1] Administer the vehicle to the control group.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot for pharmacodynamic markers).

-

Data Analysis: Plot the average tumor volume over time for each group and perform statistical analysis to determine the significance of the anti-tumor effect.

Mandatory Visualizations

Experimental Workflow Diagrams

Caption: Western Blot Workflow for RNAPII Phosphorylation.

Caption: In Vivo Xenograft Study Workflow.

Conclusion

This compound is a highly selective and potent inhibitor of CDK9 that effectively reduces the phosphorylation of RNA Polymerase II, a critical step in transcription elongation. This mechanism of action leads to the suppression of key oncogenic transcription programs and demonstrates significant anti-tumor activity in preclinical models of various cancers. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further understand and develop CDK9 inhibitors as a promising class of anti-cancer therapeutics.

References

- 1. Kronos Bio Reports Positive Results of Preclinical Study of this compound, an Investigational CDK9 Inhibitor, Demonstrating Potency, Selectivity and Anti-tumor Activity in Prostate Cancer Model [businesswire.com]

- 2. revvity.com [revvity.com]

- 3. Discovery of this compound, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

The CDK9 Inhibitor KB-0742: A Technical Overview of its Impact on MYC and MCL-1 Expression

For Immediate Release

SAN MATEO, Calif. & CAMBRIDGE, Mass. - This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the core mechanism of KB-0742, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The focus of this guide is to delineate the effects of this compound on the expression of two critical oncogenes, MYC and MCL-1, which are key drivers in various malignancies.

This compound is an orally bioavailable small molecule currently under investigation in a Phase 1/2 clinical trial for patients with relapsed or refractory solid tumors and non-Hodgkin lymphoma (NCT04718675).[1][2] Its mechanism of action centers on the inhibition of CDK9, a key regulator of transcriptional elongation. By targeting CDK9, this compound effectively downregulates the expression of short-lived and highly transcribed genes, including the master regulator of cell proliferation, MYC, and the anti-apoptotic protein, MCL-1.[1]

Core Mechanism of Action: Inhibition of Transcriptional Elongation

CDK9, in complex with its regulatory partner Cyclin T1, forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb plays a crucial role in releasing RNA Polymerase II (RNAPII) from promoter-proximal pausing, a critical step in productive gene transcription. It achieves this by phosphorylating the C-terminal domain (CTD) of RNAPII at serine 2 (Ser2). Inhibition of CDK9 by this compound prevents this phosphorylation event, leading to a stall in transcriptional elongation and subsequent downregulation of genes with short mRNA and protein half-lives, such as MYC and MCL1.

Below is a diagram illustrating the signaling pathway affected by this compound.

Quantitative Analysis of this compound Activity

Preclinical studies have demonstrated the potent and selective inhibitory activity of this compound against CDK9. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Selectivity vs. CDK9 |

| CDK9/cyclin T1 | <10 | - |

| CDK1/cyclin B | >1000 | >100-fold |

| CDK2/cyclin E | >1000 | >100-fold |

| CDK4/cyclin D1 | >1000 | >100-fold |

| CDK5/p25 | >1000 | >100-fold |

| CDK7/cyclin H | >500 | >50-fold |

Data compiled from publicly available preclinical data.

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | MYC Status | Effect on MYC Protein | Effect on MCL-1 Protein |

| MOLM-13 | Acute Myeloid Leukemia | High | Dose-dependent decrease | Dose-dependent decrease |

| Kelly | Neuroblastoma | Amplified | Significant decrease | Significant decrease |

| A673 | Ewing Sarcoma | Fusion-driven | Significant decrease | Significant decrease |

| Patient-Derived Xenograft (PDX) Models | Various Solid Tumors | Amplified/Overexpressed | Decreased levels observed in tumor biopsies | Not explicitly quantified |

Summary of findings from preclinical publications.

In the ongoing Phase 1/2 clinical trial (NCT04718675), pharmacodynamic assessments in paired tumor biopsies from patients treated with this compound have shown reductions in MYC protein levels, confirming target engagement in a clinical setting.[3]

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the effect of this compound on MYC and MCL-1 expression.

Western Blot Analysis for MYC and MCL-1 Protein Expression

This protocol outlines the steps to quantify changes in MYC and MCL-1 protein levels following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture cancer cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 6, 12, 24 hours).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and collect lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

4. SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against MYC (e.g., Cell Signaling Technology, #5605), MCL-1 (e.g., Cell Signaling Technology, #5453), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection and Analysis:

-

Detect protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture images using a digital imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Real-Time Quantitative PCR (RT-qPCR) for MYC and MCL1 mRNA Expression

This protocol details the measurement of MYC and MCL1 mRNA levels in response to this compound treatment.

1. Cell Culture and Treatment:

-

Follow the same procedure as for Western blot analysis.

2. RNA Extraction:

-

Isolate total RNA from treated cells using a commercially available RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

3. Reverse Transcription:

-

Synthesize cDNA from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

4. RT-qPCR:

-

Prepare the qPCR reaction mixture using a SYBR Green or TaqMan-based master mix.

-

Use validated primers for MYC, MCL1, and a reference gene (e.g., GAPDH or ACTB).

-

Example MYC Forward Primer: 5'-CCTACCCTCTCAACGACAGC-3'

-

Example MYC Reverse Primer: 5'-CTCTGACCTTTTGCCAGGAG-3'

-

Example MCL1 Forward Primer: 5'-GCCAAGGACACAAAGCCAAT-3'

-

Example MCL1 Reverse Primer: 5'-GGCACATTCCTGATGCCAC-3'

-

-

Perform the qPCR reaction using a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

5. Data Analysis:

-

Calculate the cycle threshold (Ct) values for each gene.

-

Determine the relative gene expression using the ΔΔCt method, normalizing the expression of MYC and MCL1 to the reference gene.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the impact of this compound on MYC and MCL-1 expression.

This technical guide provides a comprehensive overview of the mechanism and effects of this compound on MYC and MCL-1 expression. The provided data and protocols are intended to support the scientific community in the ongoing research and development of this promising therapeutic agent.

References

Investigating the Cellular Pathways Affected by KB-0742: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-0742 is a potent, selective, and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9), a critical regulator of transcriptional elongation. By targeting CDK9, this compound effectively disrupts the transcription of key oncogenes, such as MYC, and other genes with short half-lives that are essential for tumor cell survival and proliferation. This guide provides a comprehensive overview of the cellular pathways modulated by this compound, detailed methodologies for key experimental assays, and a summary of its anti-tumor activity.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of CDK9.[1] CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb), which plays a pivotal role in the transition from abortive to productive transcriptional elongation. The primary mechanism of action of this compound involves the inhibition of CDK9-mediated phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 (Ser2) position.[2][3] This phosphorylation event is crucial for the release of paused RNAP II from the promoter region of genes, allowing for efficient transcript elongation.

By inhibiting CDK9, this compound effectively stalls transcriptional elongation, leading to a rapid depletion of short-lived mRNA transcripts. This preferential effect on genes with high transcriptional turnover, such as the oncogene MYC, forms the basis of its anti-cancer activity.[2][4] The downstream consequences of this transcriptional repression include the induction of apoptosis and cell cycle arrest in cancer cells that are dependent on these oncogenic drivers.[4]

Cellular Pathways Modulated by this compound

The primary cellular pathway affected by this compound is the transcriptional machinery. Specifically, it targets the CDK9/P-TEFb complex, which has a central role in regulating gene expression.

The CDK9/P-TEFb Signaling Pathway

The following diagram illustrates the core signaling pathway inhibited by this compound:

Downstream Effects on Oncogenic Transcription Factors

A critical consequence of CDK9 inhibition by this compound is the downregulation of key oncogenic transcription factors.

-

MYC: The MYC oncogene is a master regulator of cell proliferation, growth, and metabolism. Its protein product has a very short half-life, making its expression highly dependent on continuous transcription. This compound's inhibition of transcriptional elongation leads to a rapid decrease in MYC protein levels, contributing significantly to its anti-tumor effects.[5]

-

Androgen Receptor (AR): In prostate cancer, the androgen receptor is a key driver of tumor growth and survival. This compound has been shown to reduce the levels of both full-length and splice-variant forms of AR, as well as diminish its phosphorylation.[6][7]

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been characterized in various preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) | Selectivity vs. other CDKs | Reference |

| CDK9/cyclin T1 | 6 | >50-fold | [6][7] |

Table 2: In Vitro Anti-proliferative and Cytotoxic Activity

| Cell Line | Cancer Type | GI50 (µM) | IC50 (µM) | Reference |

| 22Rv1 | Prostate Cancer | 0.183 (GR50) | - | [6][7] |

| MV-4-11 | Acute Myeloid Leukemia | 0.288 (GR50) | - | [6][7] |

| TNBC cell lines | Triple-Negative Breast Cancer | 0.530 - 1.0 | 0.600 - 1.2 | [2][8] |

Table 3: In Vivo Anti-tumor Activity

| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |

| 22Rv1 | Prostate Cancer | 3-30 mg/kg, p.o., daily, 21 days | Significant tumor growth reduction | [6][7] |

| MYC-dependent AML | Acute Myeloid Leukemia | Not specified | Significant tumor growth inhibition | [9] |

| TNBC PDX models | Triple-Negative Breast Cancer | 60 mg/kg, p.o., 3 days on/4 days off | Tumor growth inhibition | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Western Blotting for Protein Expression

This protocol is a generalized procedure for assessing the levels of proteins such as p-RNAP II (Ser2), total RNAP II, MYC, and AR.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to the protein of interest)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

Cell Viability (MTT) Assay

This protocol outlines a common method for assessing the effect of this compound on cell viability.

Materials:

-

96-well plates

-

Cell culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical assessment of a kinase inhibitor like this compound.

Logical Relationship of this compound's Effects

This diagram illustrates the logical progression from target engagement to cellular and organismal outcomes.

Conclusion

This compound represents a promising therapeutic strategy for cancers driven by transcriptional addiction, particularly those with MYC amplification. Its selective inhibition of CDK9 leads to a cascade of cellular events, culminating in the suppression of oncogenic gene expression, induction of apoptosis, and inhibition of tumor growth. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug developers working to further elucidate the therapeutic potential of this compound and other CDK9 inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. CDK9: A Comprehensive Review of Its Biology, and Its Role as a Potential Target for Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. researchgate.net [researchgate.net]

- 10. tempus.com [tempus.com]

KB-0742: An In-Depth Technical Guide on its Impact on Cell Cycle and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of cyclin-dependent kinase 9 (CDK9).[1] As a critical component of the positive transcription elongation factor b (P-TEFb), CDK9 plays a pivotal role in the regulation of gene transcription. In numerous malignancies, particularly those driven by transcriptional addiction to oncogenes such as MYC, the activity of CDK9 is dysregulated. This compound functions by competitively binding to the ATP pocket of CDK9, thereby inhibiting its kinase activity. This leads to a reduction in the phosphorylation of the C-terminal domain of RNA Polymerase II, causing a downstream suppression of the transcription of short-lived anti-apoptotic proteins and key oncoproteins. The net effect is the induction of cell cycle arrest and apoptosis in cancer cells, demonstrating a promising therapeutic avenue for transcriptionally addicted tumors. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a specific focus on its impact on cell cycle progression and the induction of apoptosis.

Core Mechanism of Action: CDK9 Inhibition

This compound is a highly selective inhibitor of CDK9, a serine/threonine kinase that, in complex with its regulatory partner Cyclin T1, forms the P-TEFb complex.[1] P-TEFb is a crucial regulator of transcriptional elongation. It phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2, a key step that allows RNAPII to transition from a paused state to productive elongation.[2]

In many cancer cells, there is a high dependency on the continuous transcription of genes with short-lived mRNA and protein products, including critical survival factors and oncoproteins like MYC and the anti-apoptotic protein Mcl-1.[3] By inhibiting CDK9, this compound prevents the phosphorylation of RNAPII, leading to a rapid depletion of these essential proteins and tipping the cellular balance towards apoptosis.[1][2]

Impact on Cell Cycle

This compound has been shown to induce cell cycle arrest, specifically a G1/S block, in cancer cell lines.[1] This is a direct consequence of the downregulation of key cell cycle regulators whose expression is dependent on continuous transcription. The inhibition of CDK9 leads to a decrease in the levels of proteins such as Cyclin D1, which is essential for the G1 to S phase transition.

Quantitative Analysis of Cell Cycle Distribution

While specific quantitative data for this compound's effect on cell cycle phase distribution is not publicly available, data from studies on other CDK inhibitors can provide an illustrative example of the expected effects. The following table is based on data from a study on the pan-CDK inhibitor flavopiridol in a murine ovarian cancer cell line and demonstrates the typical cell cycle redistribution observed after CDK inhibition.

Table 1: Illustrative Cell Cycle Distribution in OCA-I Cells Treated with Flavopiridol (300 nM for 24 hours)

| Cell Cycle Phase | Control (%) | Flavopiridol-treated (%) |

| G0/G1 | 55 | 65 |

| S | 35 | 15 |

| G2/M | 10 | 20 |

Disclaimer: The data presented in this table is from a study on the pan-CDK inhibitor flavopiridol and is intended for illustrative purposes only to show a representative effect of CDK inhibition on cell cycle distribution. This data does not represent results from this compound.[4]

Induction of Apoptosis

A primary outcome of this compound treatment in cancer cells is the induction of apoptosis. This is mediated by the transcriptional suppression of short-lived anti-apoptotic proteins, most notably Mcl-1. The rapid turnover of Mcl-1 makes its expression highly sensitive to transcriptional inhibition. A decrease in Mcl-1 levels disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the activation of the intrinsic apoptotic pathway.

Quantitative Analysis of Apoptosis

This compound has been demonstrated to potently induce apoptosis in several cancer cell lines.[1] While specific quantitative data from Annexin V/PI staining for this compound is not publicly available, the following table provides illustrative data from a study on the selective CDK9 inhibitor voruciclib in acute myeloid leukemia (AML) cell lines.

Table 2: Illustrative Apoptosis Induction in AML Cell Lines Treated with Voruciclib (2 µM for 24 hours)

| Cell Line | % Annexin V Positive Cells |

| THP-1 | 45.2 |

| U937 | 55.8 |

| MOLM-13 | 38.5 |

| MV4-11 | 50.1 |

| OCI-AML3 | 13.8 |

Disclaimer: The data presented in this table is from a study on the selective CDK9 inhibitor voruciclib and is intended for illustrative purposes only to show a representative effect of selective CDK9 inhibition on apoptosis induction. This data does not represent results from this compound.[1][5]

Apoptotic Signaling Pathway

The induction of apoptosis by this compound follows the intrinsic pathway, initiated by the downregulation of Mcl-1. This leads to the activation of BAX and BAK, mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

References

Unraveling the Selectivity Profile of KB-0742: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the selectivity profile of KB-0742, a potent and orally bioavailable inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Developed for researchers, scientists, and drug development professionals, this document details the quantitative kinase inhibition data, experimental methodologies, and relevant signaling pathways to facilitate a comprehensive understanding of this compound's mechanism of action and therapeutic potential.

Introduction

This compound is a clinical-stage small molecule inhibitor targeting the transcriptional kinase CDK9. Dysregulation of CDK9 activity is a hallmark of various malignancies, primarily through its role in promoting the transcription of oncogenes such as MYC. By selectively inhibiting CDK9, this compound offers a promising therapeutic strategy for transcriptionally addicted cancers. This guide focuses on the precise characterization of its selectivity, a critical attribute for any targeted therapy.

Kinase Selectivity Profile of this compound

The selectivity of this compound was extensively profiled against a broad panel of kinases to determine its on-target potency and off-target inhibition profile. The following tables summarize the quantitative data from these assessments.

Potency against Cyclin-Dependent Kinases (CDKs)

This compound demonstrates high potency for CDK9 and significant selectivity over other members of the CDK family, particularly those involved in cell cycle regulation.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. CDK9 |

| CDK9/cyclin T1 | 6 | 1 |

| CDK1/cyclin B | >1000 | >167 |

| CDK2/cyclin A | 398 | 66 |

| CDK3/cyclin E | >1000 | >167 |

| CDK4/cyclin D1 | >1000 | >167 |

| CDK5/p25 | >1000 | >167 |

| CDK6/cyclin D3 | >1000 | >167 |

| CDK7/cyclin H/MAT1 | 593 | 99 |

Table 1: In vitro inhibitory activity of this compound against a panel of Cyclin-Dependent Kinases. Data indicates high selectivity for CDK9 over cell cycle-related CDKs.

Broad Kinome Selectivity

To further assess its specificity, this compound was screened against a large panel of 631 kinases. The results confirm that this compound is a highly selective inhibitor of CDK9. The vast majority of kinases tested were not significantly inhibited by this compound at concentrations up to 10 µM. This high degree of selectivity minimizes the potential for off-target effects, a favorable characteristic for a therapeutic candidate. The primary publication reports greater than 66-fold selectivity over all CDKs profiled and greater than 100-fold selectivity against cell-cycle CDKs 1, 3, 4, 5, and 6. For a comprehensive list of the 631 kinases, please refer to the supplementary information of the source publication.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by competitively binding to the ATP pocket of CDK9, thereby inhibiting its kinase activity. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb, in turn, phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for the transition from transcription initiation to productive elongation. By inhibiting CDK9, this compound prevents Pol II phosphorylation, leading to a global downregulation of transcription, particularly of genes with short half-lives, including the oncogene MYC.

Unlocking New Frontiers in Cancer Therapy: A Technical Guide to KB-0742's Potential in Overcoming Treatment Resistance

For Immediate Release

SAN MATEO, Calif. & CAMBRIDGE, Mass. - In the relentless pursuit of effective cancer treatments, the emergence of targeted therapies has marked a paradigm shift. However, the development of therapeutic resistance remains a formidable challenge. This technical guide delves into the core science of KB-0742, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), and its promising role in overcoming therapy resistance in transcriptionally addicted tumors. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound's mechanism of action, preclinical efficacy, and clinical trial data.

Introduction: The Challenge of Transcriptional Addiction and Therapy Resistance

Transcriptional deregulation is a hallmark of many aggressive cancers, often driven by the amplification and overexpression of oncogenic transcription factors such as MYC.[1] These "transcriptionally addicted" tumors are highly dependent on the cellular machinery that controls gene expression for their survival and proliferation.[1] CDK9, a key component of the positive transcription elongation factor b (P-TEFb) complex, plays a pivotal role in this process by phosphorylating RNA Polymerase II (RNA Pol II) and promoting transcriptional elongation.[1][2] Consequently, inhibiting CDK9 presents a compelling therapeutic strategy to silence these oncogenic drivers and combat cancers that have become resistant to other treatments.

This compound is an orally bioavailable small molecule inhibitor designed to selectively target CDK9.[2][3] Its high potency and selectivity offer the potential for on-target anti-tumor activity with a manageable safety profile, making it a promising candidate for patients with relapsed or refractory solid tumors.[4][5]

Mechanism of Action: Disrupting the Engine of Oncogenic Transcription

This compound exerts its anti-tumor effects by directly inhibiting the kinase activity of CDK9.[2] This inhibition sets off a cascade of downstream events that ultimately lead to cell cycle arrest and apoptosis in cancer cells.

dot

Caption: Mechanism of action of this compound in inhibiting the CDK9-mediated transcriptional elongation.

As illustrated in the diagram, this compound's inhibition of CDK9 prevents the phosphorylation of RNA Pol II at Serine 2.[2][6][7] This is a critical step for the transition from transcription initiation to productive elongation.[1] The subsequent reduction in the transcription of key oncogenes with short half-lives, such as MYC and Androgen Receptor (AR), and anti-apoptotic proteins deprives the cancer cells of essential survival signals, leading to cell cycle arrest and programmed cell death.[2][6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound

| Parameter | Value | Cell Line/Model | Source |

| IC50 (CDK9/cyclin T1) | 6 nM | Biochemical Assay | [6][7] |

| GR50 (22Rv1) | 0.183 µM | Prostate Cancer Cell Line | [6][7] |

| GR50 (MV-4-11) | 0.288 µM | AML Cell Line | [6][7] |

| Maximal Inhibition (TNBC Organoid 1) | 100% | Patient-Derived Organoid | [5] |

| Maximal Inhibition (TNBC Organoid 2) | 89% | Patient-Derived Organoid | [5] |

| Tumor Growth Inhibition (DLBCL Model) | >50% | Lymphoma-Derived Cell Line | [5] |

Table 2: Clinical Efficacy of this compound (Phase 1/2 Study NCT04718675)

| Parameter | Value | Patient Population | Source |

| Partial Response | 1 patient | Myxoid Liposarcoma (60 mg dose) | [4] |

| Stable Disease | 9 patients (43%) | Across all doses | [4] |

| Disease Control Rate | 48% | All evaluable patients | [4] |

| Disease Control Rate (TFF positive STS) | 42.8% | Soft Tissue Sarcoma | [8] |

| Disease Control Rate (ACC) | 53.8% | Adenoid Cystic Carcinoma | [8] |

| Disease Control Rate (NSCLC) | 83% | Non-Small Cell Lung Cancer | [8] |

Experimental Protocols

While detailed, step-by-step experimental protocols are typically found in the supplementary materials of peer-reviewed publications and were not available in the initial search results, the following provides an overview of the methodologies employed in the evaluation of this compound.

In Vitro Cell-Based Assays

-

Cell Viability and Proliferation Assays: To determine the anti-proliferative effects of this compound, cancer cell lines were treated with a range of drug concentrations for 48-72 hours.[6][7] Cell viability was likely assessed using standard methods such as MTT or CellTiter-Glo assays. The GR50 (concentration for 50% growth inhibition) values were then calculated.

-

Western Blotting: To confirm target engagement and downstream effects, cells were treated with this compound for a specified period (e.g., 6 hours).[6][7] Cell lysates were then subjected to western blotting to detect levels of phosphorylated RNA Pol II (Ser2, Ser5, Ser7), total and phosphorylated AR, and other proteins of interest.[6][7]

In Vivo Xenograft Models

-

Human Prostate Cancer Xenograft Model: 22Rv1 human prostate cancer cells were implanted in mice.[6][7] Once tumors were established, mice were treated with this compound (e.g., 3-30 mg/kg, p.o., daily for 21 days).[6][7] Tumor volume was measured regularly to assess the anti-tumor activity of the compound.

-

Triple-Negative Breast Cancer Patient-Derived Xenograft (PDX) Models: PDX models from MYC-high expressing TNBC were utilized.[9] Mice were treated with this compound on an intermittent dosing schedule (3-days on/4-days off).[9] Tumor growth was monitored, and post-treatment tumor biopsies were analyzed for target engagement (e.g., decreased pSER2 and MYC protein levels).[9]

Clinical Trial Protocol (NCT04718675)

-

Study Design: A Phase 1/2, open-label, dose-escalation and cohort expansion study.[3][10][11]

-

Patient Population: Patients with relapsed or refractory solid tumors or non-Hodgkin lymphoma.[4][11]

-

Treatment Regimen: this compound administered orally once daily for 3 consecutive days followed by 4 days off, in 28-day cycles.[8]

-

Objectives: To evaluate the safety, tolerability, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-tumor activity of this compound.[8]

-

Assessments: Safety was monitored through the recording of adverse events.[4][12] PK was assessed through plasma drug concentrations.[8][12] PD and target engagement were evaluated in peripheral blood mononuclear cells (PBMCs) and paired tumor biopsies.[8] Anti-tumor activity was assessed by overall response assessments.[4]

dot

Caption: A representative workflow for the preclinical and clinical evaluation of this compound.

Overcoming Therapy Resistance

The mechanism of action of this compound makes it particularly suited for tackling therapy resistance. Many resistance mechanisms converge on the upregulation of survival pathways driven by transcriptional programs. By targeting the core transcriptional machinery through CDK9 inhibition, this compound can potentially overcome resistance to therapies that target specific upstream signaling nodes.

The clinical data, although preliminary, supports this hypothesis. The observation of clinical activity in heavily pretreated patients with various tumor types, including those with transcription factor fusions and MYC amplifications, suggests that this compound can be effective in a setting of acquired resistance.[4][8] The durable stable disease observed in some patients further indicates that this compound may provide a meaningful clinical benefit for patients who have exhausted other treatment options.[8]

Future Directions and Conclusion

This compound has demonstrated a manageable safety profile and promising anti-tumor activity in early clinical trials.[4][8] The ongoing dose-escalation and cohort expansion in the Phase 1/2 study will provide further insights into its efficacy in specific patient populations with transcriptionally addicted tumors.[8][10]

It is important to note that in a recent update, the development of istisociclib (this compound) was discontinued due to neurological adverse events observed in a Phase I/II trial in patients with platinum-resistant high-grade serous ovarian cancer.[13] This highlights the complexities of drug development and the importance of continued safety monitoring.

Despite this setback in a specific patient cohort, the preclinical and early clinical data for this compound have provided a strong rationale for targeting CDK9 in transcriptionally addicted cancers. The knowledge gained from the this compound program will be invaluable for the development of next-generation CDK9 inhibitors and other strategies aimed at overcoming therapy resistance.

References

- 1. Discovery of this compound, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. onclive.com [onclive.com]

- 5. onclive.com [onclive.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. ascopubs.org [ascopubs.org]

- 9. Preclinical Activity of this compound, an Oral, Highly Selective, CDK9 Inhibitor, in Cell Lines and in MYC-High Expressing, Patient-Derived Models of Multiple Breast Cancer Subtypes - Tempus [tempus.com]

- 10. firstwordpharma.com [firstwordpharma.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. Kronos Bio reports data from dose escalation portion of this compound [clinicaltrialsarena.com]

- 13. Kronos mulls ‘strategic alternatives’ after axing cancer drug development [pharmaceutical-technology.com]

The Oral Bioavailability and Pharmacokinetics of KB-0742: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KB-0742 is a potent, selective, and orally bioavailable small molecule inhibitor of cyclin-dependent kinase 9 (CDK9).[1][2] CDK9 is a key transcriptional regulator, and its inhibition represents a promising therapeutic strategy for cancers driven by the overexpression of oncogenes such as MYC.[1][2] This technical guide provides an in-depth overview of the oral bioavailability and pharmacokinetic profile of this compound, compiled from preclinical and clinical data.

Mechanism of Action: CDK9 Inhibition

This compound exerts its anti-tumor activity by inhibiting the kinase activity of CDK9. CDK9 is the catalytic subunit of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II (RNAPII) at the Serine 2 position (pSER2), an essential step for the release of paused RNAPII and the transition to productive transcript elongation. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a global suppression of transcription, with a particularly profound effect on genes with short half-lives and high transcriptional demand, such as the MYC oncogene. This ultimately results in cell cycle arrest and apoptosis in cancer cells that are dependent on these transcriptional programs.[3]

Pharmacokinetics

Preclinical Pharmacokinetics

This compound has demonstrated favorable pharmacokinetic properties across multiple preclinical species, characterized by good oral bioavailability and moderate to low clearance.

| Parameter | Mouse | Rat | Dog |

| Dose (IV, mg/kg) | 2 | 2 | 1 |

| CL (mL/min/kg) | 28 | 17 | 5.1 |

| Vdss (L/kg) | 2.5 | 3.3 | 2.1 |

| t1/2 (h) | 1.2 | 2.4 | 4.7 |

| Dose (PO, mg/kg) | 10 | 10 | 5 |

| Cmax (ng/mL) | 1100 | 2300 | 1500 |

| Tmax (h) | 0.5 | 1.0 | 2.0 |

| AUCinf (ng*h/mL) | 3000 | 12000 | 11000 |

| F (%) | 42 | ≥84 | >100 |

Table 1: Preclinical Pharmacokinetic Parameters of this compound

Human Pharmacokinetics

In a Phase 1/2 clinical trial (NCT04718675) in patients with relapsed or refractory solid tumors, this compound was administered orally at doses ranging from 10 mg to 80 mg. The pharmacokinetic profile in humans is characterized by the following:

| Parameter | Value |

| Oral Bioavailability | Orally bioavailable |

| Dose Proportionality | Linear pharmacokinetics across 10 mg to 80 mg doses |

| Terminal Half-life (t1/2) | Approximately 24 hours[3][4] |

| Accumulation | An approximate 2 to 2.5-fold accumulation was observed between Day 1 and Day 10 of dosing. |

Table 2: Summary of Human Pharmacokinetic Properties of this compound

The long terminal half-life of this compound in humans supports intermittent dosing schedules.[5]

Experimental Protocols

Preclinical Pharmacokinetic Studies

Animals: Male CD-1 mice, Sprague-Dawley rats, and beagle dogs were used for the pharmacokinetic studies.

Dosing:

-

Intravenous (IV): this compound was administered as a single bolus dose.

-

Oral (PO): this compound was administered by oral gavage. The vehicle for oral administration was not specified in the available literature.

Sample Collection: Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation.

Analysis: Plasma concentrations of this compound were determined using a qualified liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

In Vivo Anti-Tumor Efficacy Studies

Models:

-

Xenograft Models: Human cancer cell lines (e.g., MV4-11 acute myeloid leukemia) were implanted subcutaneously in immunocompromised mice.

-

Patient-Derived Xenograft (PDX) Models: Triple-negative breast cancer (TNBC) PDX models were utilized to assess efficacy in a more clinically relevant setting.

Dosing Regimen: A common dosing schedule for this compound in these models was 60 mg/kg administered orally on a 3-days on, 4-days off intermittent schedule.

Efficacy Endpoints:

-

Tumor growth inhibition was the primary efficacy endpoint.

-

Pharmacodynamic markers, such as the reduction of pSER2 levels in tumor tissue and peripheral blood mononuclear cells (PBMCs), were also assessed to confirm target engagement.

Pharmacodynamic Assays

Objective: To measure the extent of CDK9 target engagement by this compound in preclinical models and in clinical trials.

Methodology:

-

Sample Collection: Tumor biopsies and/or peripheral blood mononuclear cells (PBMCs) were collected.

-

Lysate Preparation: Cell lysates were prepared from the collected samples.

-

pSER2 Quantification: The levels of phosphorylated RNA Polymerase II at Serine 2 (pSER2) were quantified using immunoassays. The specific platforms mentioned in the literature include:

-

Meso Scale Discovery (MSD) Protein Analysis: An electrochemiluminescence-based assay.

-

Homogeneous Time Resolved Fluorescence (HTRF) Assays.

-

These assays typically involve the use of a pair of antibodies, one that specifically recognizes the phosphorylated Ser2 epitope on RNAPII and another that recognizes total RNAPII, allowing for a ratiometric measurement of the target phosphoprotein.

Conclusion

This compound is a potent and selective CDK9 inhibitor with a favorable pharmacokinetic profile characterized by good oral bioavailability in preclinical species and a long terminal half-life in humans. These properties, combined with demonstrated on-target pharmacodynamic effects and anti-tumor activity, support its ongoing clinical development for the treatment of transcriptionally addicted cancers. The dose-linear pharmacokinetics and the 24-hour half-life in humans provide a strong rationale for the intermittent dosing schedules being explored in clinical trials.

References

Methodological & Application

KB-0742 In Vitro Assay Protocols for Cancer Cell Lines: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the in vitro evaluation of KB-0742, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in cancer cell lines. This compound's mechanism of action involves the inhibition of CDK9-mediated phosphorylation of RNA Polymerase II at serine 2 (p-Ser2-RNAPII), leading to the downregulation of key oncogenic transcription factors such as MYC and subsequent cell cycle arrest and apoptosis.[1] This document outlines methodologies for assessing cell viability, target engagement, and cellular responses to this compound treatment, along with representative data to guide experimental design and interpretation.

Introduction

This compound is an orally bioavailable small molecule inhibitor of CDK9, a critical kinase involved in the regulation of transcriptional elongation.[1] By targeting CDK9, this compound disrupts the expression of short-lived anti-apoptotic proteins and oncogenes, making it a promising therapeutic agent for cancers dependent on these pathways, particularly those with MYC amplification.[2][3] The protocols described herein provide a framework for characterizing the in vitro anti-cancer activity of this compound.

Data Presentation

Table 1: In Vitro Potency of this compound

| Target/Cell Line | Assay Type | Value | Reference |

| Biochemical Assays | |||